![molecular formula C10H17FN4O2 B2840447 4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide CAS No. 2101197-02-6](/img/structure/B2840447.png)
4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been approved by the United States Food and Drug Administration (FDA) for the treatment of non-small cell lung cancer (NSCLC). In
Mécanisme D'action
4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide irreversibly binds to the EGFR kinase domain, which inhibits the autophosphorylation of the receptor and downstream signaling pathways. 4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide has a higher affinity for the T790M mutant EGFR compared to wild-type and other mutant EGFRs, which allows it to selectively target cancer cells that express the T790M mutation.
Biochemical and Physiological Effects
4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide has been shown to inhibit the proliferation, migration, and invasion of NSCLC cells that express the T790M mutation. 4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide also induces apoptosis and cell cycle arrest in these cells. In addition, 4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide has been shown to inhibit the growth of NSCLC tumors that express the T790M mutation in preclinical models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide in lab experiments is its high potency and selectivity for the T790M mutant EGFR. This allows researchers to selectively target cancer cells that express this mutation. However, one limitation of using 4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide in lab experiments is its irreversibility, which makes it difficult to study the effects of reversible EGFR inhibition.
Orientations Futures
There are several future directions for the use of 4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide in the treatment of NSCLC. One direction is to explore the use of 4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide in combination with other targeted therapies or immunotherapies. Another direction is to investigate the use of 4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide in other EGFR-mutant cancers, such as head and neck squamous cell carcinoma. Finally, future studies could focus on identifying biomarkers that predict response to 4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide and developing strategies to overcome resistance to the drug.
Méthodes De Synthèse
The synthesis of 4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide involves several steps. The first step involves the reaction of 2-fluoroethylamine with 4-bromo-1H-pyrazole to form 4-amino-1-(2-fluoroethyl)-1H-pyrazole. The second step involves the reaction of 4-amino-1-(2-fluoroethyl)-1H-pyrazole with 3-chloropropyl methyl ether to form N-(3-methoxypropyl)-4-amino-1-(2-fluoroethyl)-1H-pyrazole. The final step involves the reaction of N-(3-methoxypropyl)-4-amino-1-(2-fluoroethyl)-1H-pyrazole with 3-chloro-4-(4-fluorophenoxy)aniline to form 4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide.
Applications De Recherche Scientifique
4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. Preclinical studies have shown that 4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide has potent and selective activity against EGFR T790M mutations, which are resistant to first- and second-generation EGFR TKIs. Clinical trials have shown that 4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide has a high response rate and a favorable safety profile in patients with NSCLC who have EGFR T790M mutations.
Propriétés
IUPAC Name |
4-amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN4O2/c1-17-6-2-4-13-10(16)9-8(12)7-15(14-9)5-3-11/h7H,2-6,12H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPLBYNZBCHPTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=NN(C=C1N)CCF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.